molecular formula C19H18O4 B3047312 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- CAS No. 137460-56-1

4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-

Cat. No.: B3047312
CAS No.: 137460-56-1
M. Wt: 310.3 g/mol
InChI Key: WLKJGEUMYUUHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is a synthetic organic compound with the molecular formula C19H18O4 and a molecular weight of 310.3 g/mol. This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- typically involves the condensation of appropriate phenolic and butoxy derivatives with benzopyran-4-one. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A simpler analog with similar core structure but lacking the butoxy and phenoxy substituents.

    7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Another analog with different substituents that may exhibit distinct biological activities.

Uniqueness

4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butoxy and phenoxy groups may enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs.

Properties

IUPAC Name

7-butoxy-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-2-3-11-21-15-9-10-16-17(12-15)22-13-18(19(16)20)23-14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKJGEUMYUUHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160192
Record name 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137460-56-1
Record name 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Reactant of Route 2
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Reactant of Route 3
Reactant of Route 3
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Reactant of Route 4
Reactant of Route 4
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Reactant of Route 5
Reactant of Route 5
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.